molecular formula C14H23O4P B14503554 Diethyl 2-methyl-3-phenylpropyl phosphate CAS No. 64887-54-3

Diethyl 2-methyl-3-phenylpropyl phosphate

Cat. No.: B14503554
CAS No.: 64887-54-3
M. Wt: 286.30 g/mol
InChI Key: GRJFJPQSHNGQDK-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-3-phenylpropyl phosphate is an organophosphorus compound characterized by its unique structure, which includes a phosphate group attached to a diethyl ester and a phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-methyl-3-phenylpropyl phosphate typically involves the reaction of diethyl phosphite with 2-methyl-3-phenylpropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon in the 2-methyl-3-phenylpropyl chloride.

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group into a phosphite group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl ester can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphite derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-methyl-3-phenylpropyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-3-phenylpropyl phosphate involves its interaction with specific molecular targets, such as enzymes. The phosphate group can mimic the natural substrate of enzymes, leading to competitive inhibition. This interaction can disrupt normal enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Diethyl 4-methylbenzylphosphonate
  • Diethyl phenylphosphonate

Comparison: Diethyl 2-methyl-3-phenylpropyl phosphate is unique due to the presence of the 2-methyl-3-phenylpropyl moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

64887-54-3

Molecular Formula

C14H23O4P

Molecular Weight

286.30 g/mol

IUPAC Name

diethyl (2-methyl-3-phenylpropyl) phosphate

InChI

InChI=1S/C14H23O4P/c1-4-16-19(15,17-5-2)18-12-13(3)11-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3

InChI Key

GRJFJPQSHNGQDK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC(C)CC1=CC=CC=C1

Origin of Product

United States

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